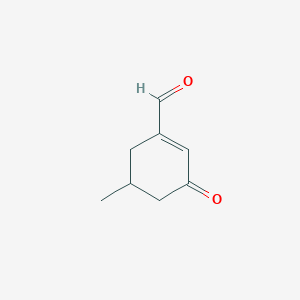
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group, a ketone, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the aldol condensation of methyl ketones with aldehydes, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid.
Reduction: 5-Methyl-3-hydroxycyclohex-1-ene-1-carbaldehyde or 5-Methyl-3-oxocyclohex-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde exerts its effects depends on its chemical structure and the functional groups present. The aldehyde and ketone groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
5-Methyl-2-cyclohexen-1-one: Lacks the aldehyde group but has a similar cyclohexene ring structure.
3-Methyl-2-cyclohexen-1-one: Similar structure with a different position of the methyl group.
Uniqueness
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group on the same cyclohexene ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
88790-44-7 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-methyl-3-oxocyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h4-6H,2-3H2,1H3 |
InChI Key |
LQLFSHZYXVGUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















